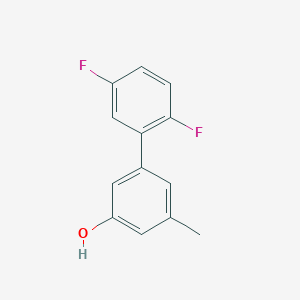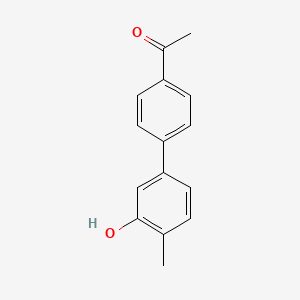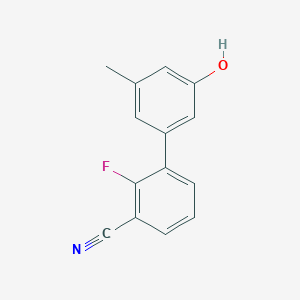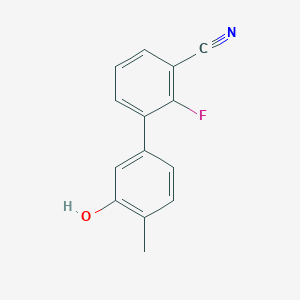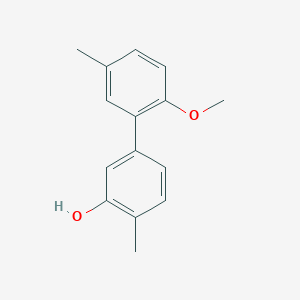
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% (MDMPP) is a synthetic compound composed of a benzene ring with a methyl group attached to the 2-position and a 3,4-methylenedioxyphenyl group attached to the 4-position. It is a white crystalline solid and is soluble in most organic solvents. MDMPP is a versatile compound with a wide range of applications in the fields of organic synthesis, drug discovery, and materials science.
Scientific Research Applications
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been extensively studied and used in numerous scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as anti-inflammatory drugs and other pharmaceuticals. It has also been used in the synthesis of polymers and other materials. Additionally, 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been used in the preparation of catalysts and as a starting material in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% is not fully understood. However, it is believed that 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been suggested that 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% may act as an antioxidant, potentially inhibiting the formation of reactive oxygen species.
Biochemical and Physiological Effects
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to reduce the expression of certain genes involved in inflammation, such as the genes encoding for pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is soluble in most organic solvents. Additionally, it is a versatile compound with a wide range of applications in the fields of organic synthesis, drug discovery, and materials science. However, there are some limitations to the use of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% in laboratory experiments. For example, it is a relatively unstable compound and can degrade over time. Additionally, it is not water-soluble and must be handled with caution.
Future Directions
There are numerous potential future directions for research involving 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95%. One potential direction is to further investigate the mechanisms of action of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95%. Additionally, further research could be done to explore the potential therapeutic applications of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95%, such as its potential use in the treatment of various diseases. Additionally, further research could be done to explore the potential uses of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% in the synthesis of novel compounds and materials. Finally, further research could be done to improve the stability of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% and to explore new methods of synthesis.
Synthesis Methods
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% can be synthesized using several different methods. The most commonly used method involves the reaction of 4-chloro-2-methylphenol with 3,4-methylenedioxyphenylmagnesium bromide in the presence of anhydrous aluminum chloride. This reaction yields 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% in a yield of 95%.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-6-10(2-4-12(9)15)11-3-5-13-14(7-11)17-8-16-13/h2-7,15H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFVBPCIWLCKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

